LCL521

描述

LCL-521 是一种化学化合物,以其对酸性神经酰胺酶和溶酶体酸性鞘磷脂酶的抑制作用而闻名。 这些酶参与鞘脂的代谢,鞘脂是细胞膜的重要组成部分,在细胞信号传导和凋亡中发挥着至关重要的作用 .

科学研究应用

LCL-521 具有广泛的科学研究应用,包括:

化学: 在各种化学反应中用作试剂,以研究这些过程的机理和动力学。

生物学: 用于细胞生物学研究,以研究鞘脂在细胞信号传导和凋亡中的作用。

医学: 研究其在癌症治疗中的潜在治疗效果,特别是在抑制癌细胞增殖和诱导细胞周期阻滞方面

工业: 用于开发针对鞘脂代谢的新药和治疗剂.

作用机制

LCL-521 通过抑制酸性神经酰胺酶和溶酶体酸性鞘磷脂酶发挥其作用。这些酶参与鞘脂的分解,鞘脂是细胞膜的重要组成部分。通过抑制这些酶,LCL-521 扰乱鞘脂代谢,导致神经酰胺和其他鞘脂代谢物的积累。 这种扰乱可以诱导癌细胞的细胞周期阻滞和凋亡,使 LCL-521 成为治疗癌症的潜在治疗剂 .

生化分析

Biochemical Properties

LCL521 interacts with acid ceramidase (ACDase), a lysosomal enzyme that catalyzes the hydrolysis of ceramide to sphingosine and free fatty acid . The interaction with ACDase results in the inhibition of the enzyme, leading to an increase in ceramide levels . This increase in ceramide levels is associated with a decrease in cell survival .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It enhances the direct tumor cell killing effect of photodynamic therapy (PDT) treatment . This is achieved by increasing the levels of pro-apoptotic sphingolipid ceramide, which is more critical in promoting the death of PDT-treated cells than the reduction in the availability of pro-survival acting sphingosine-1 phosphate .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the cellular stress signaling network . This interaction results in the inhibition of key elements of these pathways, markedly influencing the adjuvant effect of this compound on the PDT response . Particularly effective was the inositol-requiring element-1 (IRE1) kinase inhibitor STF-083010 that dramatically enhanced the killing of cells treated with PDT plus this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on the effects of this product over time. After only 24 hours of incubation, a low dose of this compound clearly induced G1 cell cycle arrest with a marked decrease of cells in S phase . When the concentration reached a higher dose range (>5μM), subG0/1 is elevated, which is clearly an induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Treatment of tumor-bearing mice with this compound significantly decreased MDSC accumulation in vivo . This suggests that this compound may have potential therapeutic applications in the treatment of cancer.

Metabolic Pathways

This compound is involved in the sphingolipid metabolism pathway . It inhibits the enzyme acid ceramidase, leading to an increase in ceramide levels . Ceramide is a key player in intracellular signal transduction and plays a crucial role in the regulation of cell death .

Transport and Distribution

This compound targets lysosomes, which are membrane-bound organelles found in nearly all animal cells . By targeting the lysosome, this compound enhances the delivery of B13 to the lysosome, resulting in augmented effects on cellular acid ceramidase .

Subcellular Localization

The subcellular localization of this compound is primarily in the lysosome . This localization is crucial for its function as it allows for the efficient delivery of B13 to the lysosome, resulting in augmented effects on cellular acid ceramidase .

准备方法

LCL-521 的合成涉及多个步骤,从母液的制备开始。 通常,将 2 毫克化合物溶解在 50 微升二甲基亚砜 (DMSO) 中,以达到 40 毫克/毫升的浓度 。然后对化合物进行纯化和表征,以确保其纯度和功效。 工业生产方法可能涉及扩大这些程序,同时保持严格的质量控制措施,以确保一致性和纯度 .

化学反应分析

LCL-521 经历各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气。常见试剂包括过氧化氢和高锰酸钾。

还原: 这种反应涉及添加氢气或去除氧气。常见试剂包括氢化锂铝和硼氢化钠。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,LCL-521 的氧化可能导致形成各种氧化衍生物,而还原可能产生化合物的还原形式 .

相似化合物的比较

LCL-521 在结构上与其他酸性神经酰胺酶抑制剂(如 LCL-805)有关。这两种化合物都抑制酸性神经酰胺酶,并已证明具有抗肿瘤功效。 LCL-521 的独特之处在于它能够在人类癌症细胞系模型中降低鞘氨醇和鞘氨醇-1-磷酸的水平 。 其他类似化合物包括 B13 及其类似物,它们也靶向鞘脂代谢,但可能具有不同的作用机制和治疗潜力 .

参考文献

属性

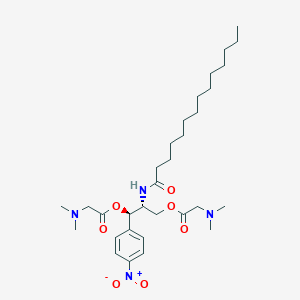

IUPAC Name |

[(2R,3R)-3-[2-(dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N4O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)32-27(24-41-29(37)22-33(2)3)31(42-30(38)23-34(4)5)25-18-20-26(21-19-25)35(39)40/h18-21,27,31H,6-17,22-24H2,1-5H3,(H,32,36)/t27-,31-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWWJORIPQKJFW-DLFZDVPBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(COC(=O)CN(C)C)C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H](COC(=O)CN(C)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{2-[8-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2567957.png)

![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline](/img/structure/B2567960.png)

![Spiro[2.3]hexane-2-carbaldehyde](/img/structure/B2567961.png)

![5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione](/img/structure/B2567962.png)

![N-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B2567964.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2567966.png)

![N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}furan-2-carboxamide](/img/structure/B2567972.png)

![11-(2,5-dimethylfuran-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2567973.png)